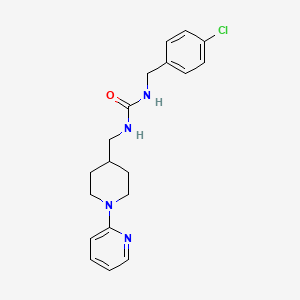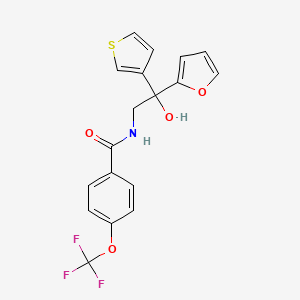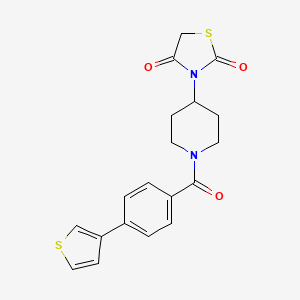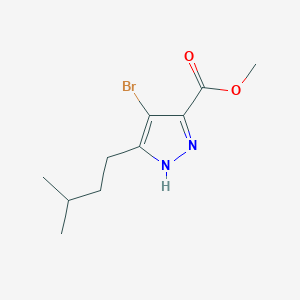
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized through a multi-step process, and its properties make it a promising candidate for further research.
科学的研究の応用
Corrosion Inhibition
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea belongs to a class of compounds known for their corrosion inhibition properties on metal surfaces. Mannich bases, including similar urea derivatives, have been investigated for their effectiveness in preventing corrosion on mild steel surfaces in acidic environments. These compounds exhibit mixed-type inhibition, meaning they can reduce both anodic and cathodic reactions on the metal surface. The effectiveness of these inhibitors is influenced by their concentration and the temperature of the solution, with higher concentrations and lower temperatures generally leading to better protection. The mechanism involves adsorption of the inhibitor molecules onto the metal surface, following Langmuir's adsorption isotherm, which suggests a strong and specific interaction between the inhibitor and the surface (M. Jeeva et al., 2015).
Intramolecular Hydrogen Bonding and Complexation
Pyrid-2-yl ureas, which share structural similarity with 1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, have been studied for their ability to engage in intramolecular hydrogen bonding and complexation with other molecules. These interactions are essential for understanding the compound's biochemical activity and potential applications in drug design. Studies have shown that substituent effects on pyrid-2-yl ureas significantly impact their conformational preferences and binding abilities, which could be leveraged to enhance drug-target interactions (Chia-Hui Chien et al., 2004).
Supramolecular Chemistry
Derivatives of urea, including those with pyridine subunits, have been utilized to construct metallo-supramolecular macrocycles. These structures are formed through self-assembly processes driven by the coordination of metal ions with ligands and are further stabilized by hydrogen bonding interactions. The assembly of these macrocycles is sensitive to the substituents on the pyridine rings, which can influence the spatial arrangement of the ligands and the properties of the resultant macrocycles. Such systems are of interest for the development of novel materials with specific electronic and structural characteristics (Ralf W. Troff et al., 2012).
Anticancer Potential
The structural framework of 1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is also found in compounds investigated for their anticancer properties. Research into related urea derivatives has identified several compounds with significant cytotoxic effects against various cancer cell lines. These findings highlight the potential of such compounds to serve as leads for the development of new anticancer drugs. The activity of these compounds is often attributed to their ability to interfere with specific cellular pathways critical for cancer cell proliferation and survival (R. Gaudreault et al., 1988).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-17-6-4-15(5-7-17)13-22-19(25)23-14-16-8-11-24(12-9-16)18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZCJONHULBADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)
![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)



![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
